3-(叔丁氧基)-2-甲氧基-2-甲基-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

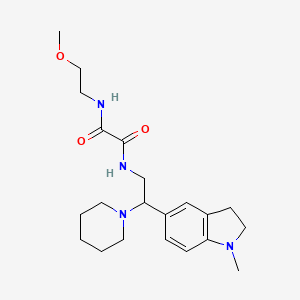

The compound of interest, 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, is a chemical entity that appears to be related to various research areas, including the synthesis of dipeptide mimetics, stable precursors for lithiated compounds, and antioxidants. Although the exact compound is not directly mentioned in the provided papers, the tert-butoxy and methoxy functional groups are recurrent motifs in the molecules studied within these papers, suggesting a relevance to the fields of synthetic organic chemistry and medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the introduction of tert-butoxy and methoxy groups to provide stability or to serve as protective groups during the synthesis process. For example, a practical synthesis method for a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, demonstrating the utility of tert-butoxy groups in complex molecule synthesis . Similarly, the synthesis of a stable precursor for lithiated compounds also utilizes a tert-butoxy group, highlighting its importance in the stability of reactive intermediates . These examples indicate that the synthesis of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid would likely involve strategic use of these groups for protection and stabilization purposes.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butoxy and methoxy groups is characterized by the presence of bulky tert-butyl groups that can influence the steric environment and reactivity of the molecule. The tert-butoxy group is often used as a protecting group due to its steric bulk, which can prevent unwanted reactions at sensitive sites during synthesis . The methoxy group is a common ether functional group that can also serve as a protecting group or influence the electronic properties of a molecule .

Chemical Reactions Analysis

Compounds with tert-butoxy and methoxy groups participate in a variety of chemical reactions. For instance, tert-butoxy groups are often used in the protection of amines and can be removed under acidic conditions . Methoxy groups can be involved in reactions with singlet oxygen to yield peroxidic intermediates, which can further react to form various substituted products . The presence of these functional groups in a molecule like 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid would suggest a potential for diverse reactivity, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules containing tert-butoxy and methoxy groups are influenced by these substituents. The tert-butoxy group is non-polar and bulky, which can affect the solubility and crystallinity of the compound . Methoxy groups can increase the polarity of a molecule and may participate in hydrogen bonding, affecting the compound's boiling point, solubility, and overall reactivity . The combination of these groups in 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid would likely result in a compound with moderate polarity and significant steric hindrance, which could be relevant for its solubility and reactivity.

科学研究应用

计算化学和分子静电势分析:Oliveira 和 Vasconcellos (2007) 使用 AGOA 方法探索了甲氧基、乙氧基、异丙氧基和叔丁氧基阴离子的水合簇。这项研究有助于了解水性介质中溶质的分子静电势,适用于诸如 3-(叔丁氧基)-2-甲氧基-2-甲基-3-氧代丙酸之类的分子 (Oliveira & Vasconcellos, 2007)。

有机合成和化学前体:Wasserman 等人 (2004) 描述了叔丁酸酯与单线态氧的反应,生成吡咯衍生物。这项研究说明了叔丁氧基化合物作为中间体在合成复杂有机结构中的潜在用途 (Wasserman 等人,2004)。

生物和医学研究应用:Muskiet 等人 (1981) 的研究开发了一种毛细管气相色谱分析方法,用于测定各种代谢物,利用叔丁基二甲基甲硅烷基衍生物。这项技术与诊断学和药代动力学相关,突出了叔丁氧基化合物在医学研究中的作用 (Muskiet 等人,1981)。

材料科学和聚合物化学:在聚合物科学领域,Rizzardo 和 Solomon (1979) 开发了一种技术来测定聚合物中的叔丁氧基端基。这项研究对于了解叔丁氧基改性聚合物的性质和行为至关重要 (Rizzardo & Solomon, 1979)。

作用机制

Target of Action

It’s known that similar compounds are often used in the synthesis of substances in laboratory settings .

Mode of Action

Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases . They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions . The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity .

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process leads to the formation of well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Pharmacokinetics

The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups .

Result of Action

The result of the compound’s action is the formation of well-defined peptoid-based polyacids . These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions . Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment .

属性

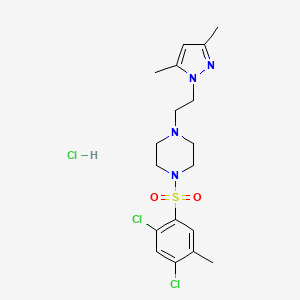

IUPAC Name |

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXGIHUNWGURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)